molecular formula C29H33N3O5S B11651852 ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11651852
M. Wt: 535.7 g/mol
InChI Key: NNXZXWCUMPAEOX-JLPGSUDCSA-N
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Description

ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolopyrimidine class, characterized by a fused ring system containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including methoxy, dimethylamino, and carboxylate, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under acidic or basic conditions.

    Introduction of the propyl group: This can be achieved through alkylation reactions using propyl halides in the presence of a base.

    Attachment of the dimethoxyphenyl and dimethylaminophenyl groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[4-(ETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C29H33N3O5S

Molecular Weight

535.7 g/mol

IUPAC Name

ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-3-oxo-7-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H33N3O5S/c1-7-9-22-25(28(34)37-8-2)26(21-17-20(35-5)14-15-23(21)36-6)32-27(33)24(38-29(32)30-22)16-18-10-12-19(13-11-18)31(3)4/h10-17,26H,7-9H2,1-6H3/b24-16-

InChI Key

NNXZXWCUMPAEOX-JLPGSUDCSA-N

Isomeric SMILES

CCCC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=C(C=CC(=C4)OC)OC)C(=O)OCC

Canonical SMILES

CCCC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=C(C=CC(=C4)OC)OC)C(=O)OCC

Origin of Product

United States

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